4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride

Description

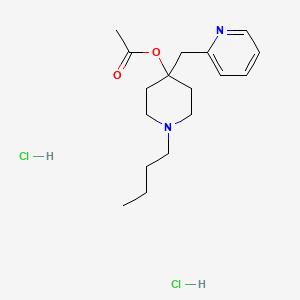

Chemical Structure and Properties 4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride (CAS: 63916-38-1) is a piperidine derivative with a unique substitution pattern:

- 4-(2-Pyridyl)methyl group: Introduces aromaticity and hydrogen-bonding capacity via the pyridine nitrogen, which may enhance receptor binding .

- Acetate ester: Increases solubility in organic solvents compared to free alcohols; hydrolyzable under acidic/basic conditions .

- Dihydrochloride salt: Improves aqueous solubility and crystalline stability, critical for pharmaceutical formulation .

Applications While direct pharmacological data are unavailable in the provided evidence, structural analogs (e.g., piperidine dihydrochlorides in –9) are utilized in drug development for central nervous system (CNS) targets, antimicrobial agents, or enzyme inhibitors.

Properties

CAS No. |

63916-38-1 |

|---|---|

Molecular Formula |

C17H28Cl2N2O2 |

Molecular Weight |

363.3 g/mol |

IUPAC Name |

[1-butyl-4-(pyridin-2-ylmethyl)piperidin-4-yl] acetate;dihydrochloride |

InChI |

InChI=1S/C17H26N2O2.2ClH/c1-3-4-11-19-12-8-17(9-13-19,21-15(2)20)14-16-7-5-6-10-18-16;;/h5-7,10H,3-4,8-9,11-14H2,1-2H3;2*1H |

InChI Key |

VGWNCYGMSISHSA-UHFFFAOYSA-N |

SMILES |

CCCCN1CCC(CC1)(CC2=CC=CC=N2)OC(=O)C.Cl.Cl |

Canonical SMILES |

CCCCN1CCC(CC1)(CC2=CC=CC=N2)OC(=O)C.Cl.Cl |

Appearance |

white solid powder |

Other CAS No. |

63916-38-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NU1064; NU-1064; NU 1064. |

Origin of Product |

United States |

Preparation Methods

The synthesis of NU1064 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired properties. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

NU1064 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Therapeutic Applications

Analgesic Properties

Research indicates that derivatives of piperidinol compounds exhibit significant analgesic effects. For instance, piperidine derivatives have been shown to possess peripheral analgesic action superior to traditional opioids like morphine, which are associated with central side effects . The compound's structure allows it to interact effectively with pain pathways without the adverse effects commonly associated with opioid analgesics.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. Studies have indicated that piperidinol derivatives can reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases . The mechanism involves modulation of inflammatory mediators, making it a candidate for further development in anti-inflammatory therapies.

Neurological Applications

Recent investigations have highlighted the neuroprotective capabilities of piperidinol derivatives. They may play a role in neurodegenerative diseases by protecting neuronal cells from apoptosis and promoting neurogenesis . This opens avenues for research into treatments for conditions such as Alzheimer's disease and other forms of dementia.

Synthesis and Formulation

The synthesis of 4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride typically involves several steps:

- Starting Materials : The synthesis begins with readily available piperidine derivatives and pyridine-based compounds.

- Reactions : Key reactions include acylation and alkylation processes that introduce the butyl and pyridyl groups onto the piperidine ring.

- Purification : The final product is often purified through recrystallization or chromatography to ensure high purity suitable for pharmaceutical applications.

Synthesis Overview Table

| Step | Description |

|---|---|

| Starting Materials | Piperidine derivatives, pyridine compounds |

| Reaction Type | Acylation and alkylation |

| Purification Method | Recrystallization or chromatography |

Case Studies and Research Findings

Several studies have provided insights into the efficacy and safety of this compound:

- Study on Analgesic Effects : In a controlled study involving rodent models, the compound demonstrated a significant reduction in pain response compared to control groups receiving placebo treatments. The study concluded that the compound could be developed as a non-opioid analgesic alternative .

- Inflammation Model Testing : Another study evaluated the anti-inflammatory properties using carrageenan-induced paw edema in rats. Results showed a marked decrease in swelling compared to untreated controls, indicating potential use in managing inflammatory disorders .

- Neuroprotective Effects : A recent investigation assessed the neuroprotective effects of piperidine derivatives on cultured neuronal cells exposed to oxidative stress. The results highlighted a significant reduction in cell death rates, suggesting therapeutic potential for neurodegenerative diseases .

Mechanism of Action

NU1064 exerts its effects by inhibiting poly(adenosine diphosphate-ribose) polymerase, an enzyme that plays a crucial role in the repair of deoxyribonucleic acid damage. By inhibiting this enzyme, NU1064 prevents the repair of deoxyribonucleic acid damage, leading to increased cytotoxicity in cancer cells. The molecular targets and pathways involved include the deoxyribonucleic acid damage response pathway and the poly(adenosine diphosphate-ribose) polymerase signaling pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences

Substituent Impact on Bioactivity: The 2-pyridylmethyl group in the target compound distinguishes it from phenyl () or chlorobenzyl () analogs. Butyrate vs. Acetate Esters: Butyrate () offers prolonged metabolic stability due to longer alkyl chains, whereas acetate (target compound) may hydrolyze faster, enabling prodrug strategies .

Salt Form and Solubility: Dihydrochloride salts (target compound, ) generally exhibit higher aqueous solubility than monohydrochlorides () or free bases, critical for intravenous formulations .

Synthetic Routes :

- The target compound’s acetate group suggests synthesis via acetylation of a precursor alcohol, similar to methods using acetic anhydride (). In contrast, butyrate analogs () require butyric acid derivatives .

- Dihydrochloride formation likely involves HCl gas or concentrated HCl in polar solvents, a standard salt-forming process for piperidines .

Regulatory and Commercial Status: The target compound is commercially available (ECHEMI) with ISO 9001:2015 certification, indicating industrial-scale production . Analogs like 1-(3-Azetidinyl)-4-piperidinol dihydrochloride () are restricted to research use, reflecting differing regulatory pathways.

Research Findings and Data

Table 2: Physicochemical Data

Biological Activity

4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula: C15H24N2O2·2HCl

- SMILES: CCCCN1CCC(CC1)(CC2=CC=CC=N2)O

This structure features a piperidine ring, which is essential for its biological activity, and a pyridine moiety that may contribute to its pharmacological properties.

- Cholinesterase Inhibition : Similar to other piperidine derivatives, this compound may exhibit inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. This property is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's disease .

- Anti-inflammatory Effects : Research indicates that related piperidine compounds have shown significant anti-inflammatory properties. For instance, studies on similar structures demonstrated a reduction in carrageenan-induced paw edema and inhibition of hyaluronidase-induced vascular permeability, suggesting potential therapeutic benefits in inflammatory conditions .

Therapeutic Applications

- Neurodegenerative Diseases : Due to its cholinesterase inhibitory action, the compound may be explored as a treatment option for Alzheimer's disease and other cognitive disorders.

- Pain Management : Its anti-inflammatory properties suggest potential applications in pain relief therapies.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1), a related compound. The results indicated:

- Reduction in Paw Edema : C1 decreased paw edema by 61.98%, 80.84%, and 90.32% at doses of 50 mg/kg, 100 mg/kg, and 200 mg/kg respectively.

- Inhibition of Capillary Permeability : Both C1 and indomethacin significantly inhibited increases in capillary permeability induced by hyaluronidase .

Structure-Activity Relationship (SAR)

Research on piperidine derivatives has highlighted the importance of structural modifications on biological activity. For example:

| Compound | AChE Inhibition | BuChE Inhibition | Anti-inflammatory Activity |

|---|---|---|---|

| C1 | Moderate | High | Significant |

| Indomethacin | Low | Moderate | High |

This table illustrates that while some derivatives exhibit strong anti-inflammatory effects, others may be more selective for cholinesterase inhibition.

Q & A

Basic: What are the recommended synthesis protocols for this compound, and how can purity be optimized?

Answer:

Synthesis typically involves multi-step reactions, including condensation of piperidine derivatives with halogenated pyridyl or butyl precursors. For dihydrochloride salt formation, a methanol-water solvent system (1:1) under reflux is effective, followed by purification via crystallization . To optimize purity:

- Use high-purity starting materials (≥98%) to minimize side reactions.

- Monitor reaction progress with thin-layer chromatography (TLC) or HPLC.

- Employ recrystallization in ethanol/water mixtures to remove unreacted intermediates.

- Confirm purity via NMR (¹H/¹³C) and mass spectrometry (ESI-MS), targeting ≥95% purity .

Basic: What safety precautions are critical when handling this compound?

Answer:

Refer to GHS guidelines and safety data sheets (SDS) for piperidine derivatives:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Immediate flushing with water is required upon exposure .

- Work in a fume hood to prevent inhalation of fine particles.

- Store in airtight containers at 2–8°C, away from oxidizing agents .

- Dispose of waste via approved chemical disposal protocols .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from variations in experimental design (e.g., cell lines, dosage). To address this:

- Replicate studies : Use standardized assays (e.g., MTT for cytotoxicity, radioligand binding for receptor affinity) across multiple cell lines .

- Control variables : Maintain consistent pH (7.4), temperature (37°C), and solvent (DMSO concentration ≤0.1%) .

- Meta-analysis : Compare data against structurally analogous compounds (e.g., 1-(2-aminoethyl)piperidine-4-carboxylic acid dihydrochloride) to identify structure-activity relationships (SARs) .

Advanced: What methodologies are recommended for studying its stability under varying pH and temperature conditions?

Answer:

- pH stability : Prepare buffered solutions (pH 2–10) using HCl/NaOH. Incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm) .

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition points. Store samples at 25°C, 40°C, and 60°C for accelerated stability testing .

- Light sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-Vis irradiation .

Basic: How does the dihydrochloride salt form influence solubility and bioavailability?

Answer:

The dihydrochloride salt enhances aqueous solubility due to ionic dissociation, improving bioavailability. For example:

- Solubility in water increases by ~10-fold compared to the free base .

- Use phosphate-buffered saline (PBS, pH 7.4) for in vitro assays to mimic physiological conditions .

- For in vivo studies, formulate as a saline solution (0.9% NaCl) to ensure stability during administration .

Advanced: What strategies can identify its primary biological targets and off-target interactions?

Answer:

- Target profiling : Use kinase/GPCR screening panels (e.g., Eurofins Cerep) to assess binding affinity across 100+ targets .

- Proteomics : Apply affinity chromatography with immobilized compound analogs to pull down interacting proteins, followed by LC-MS/MS identification .

- Computational docking : Perform molecular dynamics simulations using AutoDock Vina to predict binding modes with receptors (e.g., nicotinic acetylcholine receptors) .

Basic: What analytical techniques are essential for structural characterization?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or D₂O to confirm substituent positions (e.g., pyridyl vs. piperidinyl protons) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₈H₂₈Cl₂N₂O₂: 391.15 g/mol) .

- X-ray crystallography : For absolute configuration determination, grow single crystals via slow evaporation in acetonitrile .

Advanced: How can researchers design experiments to validate its proposed mechanism of action?

Answer:

- Knockdown/knockout models : Use CRISPR-Cas9 to silence candidate targets (e.g., specific GPCRs) in cell lines and assess activity loss .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (Kd, ΔH) with purified receptor proteins .

- In vivo efficacy : Administer in disease models (e.g., neuropathic pain in rodents) with control groups receiving receptor antagonists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.